molecular formula C16H10N2OS B2360455 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562813-85-8

6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2360455
CAS No.: 562813-85-8
M. Wt: 278.33
InChI Key: BTTPNMZBPGOXNJ-UHFFFAOYSA-N
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Description

6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a complex organic compound with the molecular formula C16H10N2OS It is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core fused with a naphthyl group and an aldehyde functional group at the 5-position

Future Directions

The future directions for research on “6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and similar compounds could involve further exploration of their anticancer activities. There is a need for new anticancer drugs that are more selective for cancer cells and have fewer side effects . Therefore, the design and synthesis of new imidazo[2,1-b]thiazole-based compounds could be a promising area of research .

Biochemical Analysis

Cellular Effects

Related imidazothiazole derivatives have been shown to exhibit growth inhibitory effects on a broad range of human cancer cell lines

Molecular Mechanism

It is known that imidazothiazoles can stimulate the human constitutive androstane receptor (CAR) nuclear translocation . This suggests that 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a naphthylamine derivative and a thiazole precursor, the reaction proceeds through a series of steps involving condensation, cyclization, and oxidation to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production may also involve continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: Formation of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde stands out due to its unique naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

IUPAC Name

6-naphthalen-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-10-14-15(17-16-18(14)7-8-20-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTPNMZBPGOXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CSC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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